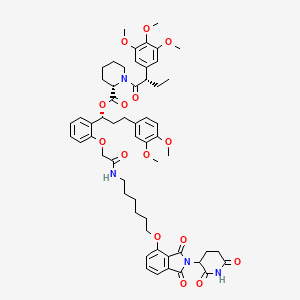

FKBP12 PROTAC dTAG-13

Beschreibung

Eigenschaften

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFBRLAWLPZOMJ-QHVFGHLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H68N4O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the FKBP12 PROTAC dTAG-13: Mechanism of Action and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dTAG-13, a highly selective proteolysis-targeting chimera (PROTAC) for the degradation of FKBP12F36V fusion proteins. This document details the core principles of the dTAG system, presents quantitative data on dTAG-13's performance, and offers detailed protocols for key experimental procedures.

Introduction to the dTAG System

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). This technology overcomes some limitations of traditional genetic methods for protein knockdown, such as slow kinetics and potential off-target effects. The dTAG system relies on a heterobifunctional small molecule, dTAG-13, which hijacks the cell's natural protein disposal machinery to eliminate a target protein.

The system has two key components:

-

The dTAG-13 Molecule: This PROTAC consists of a ligand that specifically binds to a mutated form of the FKBP12 protein (FKBP12F36V), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase. dTAG-13 specifically recruits the CRBN E3 ligase.[1]

-

The FKBP12F36V Tag: The POI is genetically tagged with the FKBP12F36V mutant protein. This can be achieved through lentiviral expression of the fusion protein or by CRISPR/Cas9-mediated knock-in at the endogenous locus of the POI.[1][2] The F36V mutation in FKBP12 is crucial as it creates a "bump" that allows for selective binding of the dTAG-13 molecule, while having minimal affinity for the wild-type FKBP12 protein, thus avoiding off-target effects.

The Core Mechanism of Action of dTAG-13

The dTAG-13-mediated degradation of an FKBP12F36V-tagged protein is a multi-step process that leverages the cell's ubiquitin-proteasome system (UPS).

-

Ternary Complex Formation: dTAG-13, being cell-permeable, enters the cell and simultaneously binds to the FKBP12F36V tag on the POI and the CRBN subunit of the E3 ubiquitin ligase complex.[3] This brings the POI into close proximity with the E3 ligase, forming a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled. dTAG-13, having a catalytic mode of action, is then released and can induce the degradation of another POI molecule.

This process is rapid, with significant degradation of the target protein observed within hours of dTAG-13 administration. Furthermore, the degradation is reversible; washing out the dTAG-13 compound allows for the re-synthesis and accumulation of the target protein.

Quantitative Data

The efficacy of dTAG-13 has been demonstrated across various cell lines and with numerous fusion proteins. The following tables summarize key quantitative data regarding its performance.

Table 1: Degradation Potency of dTAG-13 in 293FT Cells

| Fusion Protein | DC50 (nM) | Dmax (%) | Time for >90% Degradation (hours) |

| FKBP12F36V-Nluc | ~10 | >95 | 4 |

| BRD4-FKBP12F36V | ~50 | >90 | 6 |

| KRASG12V-FKBP12F36V | ~100 | >85 | 12 |

DC50: Concentration of dTAG-13 required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Selectivity of dTAG-13

| Protein | Cell Line | dTAG-13 Concentration (nM) | Degradation (%) |

| FKBP12F36V-Nluc | 293FT | 100 | >95 |

| Endogenous FKBP12 | 293FT | 1000 | <5 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study and validate the dTAG-13 system.

CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

This protocol outlines the general steps for inserting the FKBP12F36V tag at a specific genomic locus.

Materials:

-

Cas9 nuclease

-

Single guide RNA (sgRNA) targeting the desired insertion site

-

Donor plasmid containing the FKBP12F36V sequence flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the sgRNA target site. The donor plasmid should also contain a selection marker (e.g., puromycin (B1679871) resistance gene).

-

Mammalian cell line of interest

-

Transfection reagent

-

Puromycin

Protocol:

-

Design and Clone sgRNA: Design an sgRNA that targets the desired insertion site (e.g., immediately before the stop codon for C-terminal tagging) using a CRISPR design tool. Clone the sgRNA into a suitable expression vector.

-

Construct Donor Plasmid: Amplify the homology arms from the genomic DNA of the target cell line. Clone the homology arms and the FKBP12F36V tag sequence into a donor plasmid. Ensure the tag is in the correct reading frame with the target gene.

-

Transfection: Co-transfect the Cas9/sgRNA expression plasmid and the donor plasmid into the target cells using a suitable transfection reagent.

-

Selection: 48 hours post-transfection, begin selection with puromycin to enrich for cells that have successfully integrated the donor plasmid.

-

Clonal Isolation and Validation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS). Expand the clones and validate the correct integration of the FKBP12F36V tag by PCR and Sanger sequencing of the genomic locus. Further confirm the expression of the fusion protein by Western blotting.

Western Blotting for Protein Degradation

This protocol is used to assess the extent of target protein degradation following dTAG-13 treatment.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein

-

dTAG-13

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (against the POI or the FKBP12 tag)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with various concentrations of dTAG-13 or DMSO for the desired time points (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the DMSO control.

Ubiquitination Assay

This assay is used to confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein

-

dTAG-13

-

MG132 (proteasome inhibitor)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Antibody against the POI or the FKBP12 tag for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Antibody against ubiquitin

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Treatment: Treat the cells with dTAG-13 and/or MG132 for a specified time. MG132 is used to block proteasomal degradation and allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells in the specialized lysis buffer. Immunoprecipitate the FKBP12F36V-tagged protein using an antibody against the POI or the tag and Protein A/G beads.

-

Western Blotting for Ubiquitin: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein. A smear of high molecular weight bands indicates ubiquitination.

Cell Viability Assay

This assay is used to assess the phenotypic consequences of target protein degradation.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein

-

dTAG-13

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well plates

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a range of dTAG-13 concentrations.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader. The signal is proportional to the number of viable cells.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Mechanism of dTAG-13 mediated protein degradation.

Caption: Workflow for CRISPR/Cas9-mediated FKBP12(F36V) knock-in.

Caption: Workflow for Western Blot analysis of protein degradation.

References

The dTAG-13 System: An In-Depth Technical Guide for Targeted Protein Degradation

The degradation tag (dTAG)-13 system represents a powerful and versatile chemical biology tool for inducing rapid, selective, and reversible degradation of specific proteins of interest (POIs) within cellular and in vivo models. This technology offers a significant advantage over traditional genetic methods, such as RNA interference or CRISPR-based knockout, by enabling precise temporal control over protein levels. This guide provides a comprehensive technical overview of the dTAG-13 system, including its mechanism of action, experimental workflows, and key quantitative parameters, tailored for researchers, scientists, and drug development professionals.

Core Principles and Mechanism of Action

The dTAG-13 system is a chemically induced proximity platform that hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to target a specific protein for degradation.[1][2] This is achieved through the interplay of three key components:

-

The dTAG-13 Molecule: A heterobifunctional small molecule, dTAG-13, acts as a molecular bridge.[1][3] It is composed of a ligand that selectively binds to the mutant FKBP12F36V protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3]

-

The FKBP12F36V Tag: A small protein tag (a mutated form of the FKBP12 protein) that is genetically fused to the protein of interest (POI).[2] The F36V mutation allows for the specific and high-affinity binding of the dTAG-13 molecule without affecting the wild-type FKBP12 protein.[4]

-

The E3 Ubiquitin Ligase Complex: The endogenous CRL4CRBN E3 ubiquitin ligase complex is recruited by the dTAG-13 molecule.[1][2][3]

The mechanism of action unfolds as follows: The dTAG-13 molecule simultaneously binds to the FKBP12F36V-tagged POI and the CRBN substrate receptor of the CRL4CRBN E3 ligase complex.[1][3] This induced proximity leads to the polyubiquitination of the POI by the E3 ligase. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[1][2]

Experimental Workflow

A typical experimental workflow using the dTAG-13 system involves two main stages: the generation of a stable cell line or animal model expressing the FKBP12F36V-tagged protein and the subsequent treatment with the dTAG-13 molecule to induce degradation.

Quantitative Data Summary

The efficacy of the dTAG-13 system is characterized by its rapid kinetics and high potency. The following tables summarize key quantitative parameters reported in the literature.

| Parameter | Value | Cell Line(s) | Reference |

| Effective Concentration (EC50) | Sub-micromolar to low nanomolar range | Various human and mouse cell lines | [4] |

| Degradation Onset | Within 30-60 minutes of treatment | MV4;11, 293T | [4] |

| Maximal Degradation | Typically achieved within 2-4 hours | MV4;11, 293T | [4] |

| Reversibility | Protein levels recover upon washout of dTAG-13 | Not specified | [2] |

| Target Protein | dTAG-13 Concentration | Time to >90% Degradation | Cell Line | Reference |

| FKBP12F36V-Nluc | 100 nM | 4 hours | 293FT | [4] |

| BRD4-FKBP12F36V | 500 nM | 2 hours | 293T | [4] |

| FKBP12F36V-KRASG12V | 500 nM | 4-8 hours | MV4;11 | [4][5] |

| HDAC1-FKBP12F36V | 500 nM | < 1 hour | MV4;11 | [4] |

| MYC-FKBP12F36V | 500 nM | < 1 hour | MV4;11 | [4] |

Detailed Experimental Protocols

Generation of FKBP12F36V Fusion Constructs

The FKBP12F36V tag can be fused to either the N- or C-terminus of the protein of interest. The choice of terminus should be guided by known structural and functional constraints of the POI.

Protocol: Lentiviral Expression System

-

Vector Selection: Choose a suitable lentiviral expression vector that allows for the in-frame cloning of the POI and the FKBP12F36V tag.

-

Cloning: Clone the cDNA of the POI and the FKBP12F36V tag into the lentiviral vector using standard molecular biology techniques (e.g., Gibson assembly, restriction enzyme cloning).

-

Sequence Verification: Verify the entire open reading frame of the fusion construct by Sanger sequencing.

-

Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).

-

Virus Harvest and Titration: Harvest the viral supernatant 48-72 hours post-transfection and determine the viral titer.

-

Transduction: Transduce the target cells with the lentivirus at an appropriate multiplicity of infection (MOI).

-

Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

Protocol: CRISPR/Cas9-mediated Endogenous Knock-in [4][6]

-

Guide RNA Design: Design single-guide RNAs (sgRNAs) targeting the genomic locus of the POI, typically near the start or stop codon for N- or C-terminal tagging, respectively.

-

Donor Template Design: Design a donor DNA template containing the FKBP12F36V coding sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.

-

Co-transfection: Co-transfect the target cells with a Cas9 expression vector, the sgRNA expression vector, and the donor template.

-

Clonal Selection and Screening: Isolate single-cell clones and screen for successful knock-in events by PCR and Sanger sequencing.

-

Validation: Confirm the expression of the endogenously tagged protein by Western blotting.

In Vitro Degradation Assay

Protocol: Western Blotting

-

Cell Seeding: Plate the stable cell line expressing the FKBP12F36V-tagged protein in a multi-well plate.

-

dTAG-13 Treatment: Treat the cells with a range of dTAG-13 concentrations (e.g., 1 nM to 1 µM) for various durations (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI or the FKBP12F36V tag, and a loading control (e.g., GAPDH, β-actin).

-

Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.

In Vivo Degradation Studies[7][10]

Protocol: Mouse Xenograft Model [4]

-

Cell Implantation: Implant the tumor cells expressing the FKBP12F36V-tagged protein into immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

dTAG-13 Administration: Administer dTAG-13 to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle control group.

-

Sample Collection: Collect tumor and tissue samples at various time points post-treatment.

-

Analysis: Prepare tissue lysates and analyze protein degradation by Western blotting or immunohistochemistry.

Concluding Remarks

The dTAG-13 system provides a robust and versatile platform for the targeted degradation of proteins, enabling researchers to dissect the dynamic roles of proteins in various biological processes with high temporal resolution. The ability to rapidly and reversibly deplete a protein of interest offers a powerful approach for target validation in academic and drug discovery settings. Careful experimental design, including the choice of tagging strategy and appropriate controls, is crucial for obtaining reliable and interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

The Role of FKBP12(F36V) in the dTAG System: An In-depth Technical Guide

The degradation tag (dTAG) system represents a powerful chemical biology tool for inducing rapid and selective protein degradation, providing researchers with precise temporal control over protein function.[1][2][3] This guide offers a comprehensive overview of the dTAG system, with a specific focus on the pivotal role of the FKBP12(F36V) mutant protein. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this technology.

Core Principle of the dTAG System

The dTAG system is a chemically induced proximity platform that hijacks the cell's natural protein degradation machinery—the ubiquitin-proteasome system—to eliminate a target protein of interest (POI).[4][5] This is achieved by fusing the POI to a "degron," a small protein tag that can be recognized by a heterobifunctional degrader molecule. In the dTAG system, this degron is a mutated form of the FK506-binding protein 12 (FKBP12), specifically the F36V variant.[1]

The dTAG molecule itself is a chimeric compound with two key binding moieties: one end binds specifically to the FKBP12(F36V) tag, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][6] This induced proximity leads to the polyubiquitination of the FKBP12(F36V)-tagged POI, marking it for degradation by the 26S proteasome.[4]

The Critical Role of the FKBP12(F36V) Mutation

The cornerstone of the dTAG system's specificity lies in the F36V point mutation within the FKBP12 protein. Wild-type FKBP12 is an abundant cellular protein, and any system targeting it would likely have significant off-target effects. The phenylalanine-to-valine substitution at position 36 creates a "hole" or "pocket" in the ligand-binding domain of FKBP12.[1] This engineered cavity allows for the selective binding of a "bumped" ligand, a synthetic molecule designed to fit into this newly created space.

This "bump-and-hole" strategy ensures that the dTAG molecules, such as dTAG-13 (CRBN-recruiting) and dTAGV-1 (VHL-recruiting), bind with high affinity and selectivity to the FKBP12(F36V) fusion protein, while having negligible affinity for the endogenous wild-type FKBP12.[1][7] This exquisite selectivity is paramount for minimizing off-target effects and ensuring that the observed biological consequences are solely due to the degradation of the intended target protein.

Quantitative Data Presentation

The efficacy of the dTAG system has been demonstrated across a wide range of protein targets. The following tables summarize key quantitative data, including degradation potency (DC50) and maximal degradation (Dmax), for various proteins using different dTAG molecules.

| Target Protein | dTAG Molecule | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) | Reference |

| FKBP12(F36V)-Nluc | dTAG-7 | 293FT | ~10 | >90 | 24 | [1] |

| FKBP12(F36V)-Nluc | dTAG-13 | 293FT | ~1 | >90 | 24 | [1] |

| BRD4-FKBP12(F36V) | dTAG-13 | MV4;11 | Potent degradation at 50 nM | >90 | 1 | [1] |

| FKBP12(F36V)-KRAS(G12V) | dTAG-13 | NIH/3T3 | Near complete degradation at 1 µM | ~90-95 | 4-8 | [8] |

| FKBP12(F36V)-EZH2 | dTAG-13 | MV4;11 | Potent degradation at 50 nM | >90 | 1 | [1] |

| HDAC1-FKBP12(F36V) | dTAG-13 | MV4;11 | Potent degradation at 50 nM | >90 | 1 | [1] |

| MYC-FKBP12(F36V) | dTAG-13 | MV4;11 | Potent degradation at 50 nM | >90 | 1 | [1] |

| PLK1-FKBP12(F36V) | dTAG-13 | MV4;11 | Potent degradation at 50 nM | >90 | 1 | [1] |

Table 1: Degradation Efficiency of dTAG Molecules on Various Target Proteins.

| dTAG Molecule | Target | IC50 (nM) for binding to FKBP12(F36V) | IC50 (nM) for binding to FKBP12(WT) | Selectivity (WT/F36V) | Reference |

| dTAG-7 | FKBP12 | 16 | >10,000 | >625 | [1] |

| dTAG-13 | FKBP12 | 6 | >10,000 | >1667 | [1] |

| dTAG-48 | FKBP12 | 0.5 | 110 | 0.22 | [1] |

Table 2: Binding Affinity and Selectivity of dTAG Molecules.

| dTAG Molecule | E3 Ligase Recruited | Half-life (in vivo) | Area Under the Curve (AUC) | Reference |

| dTAG-13 | CRBN | 2.41 hours | 6140 hrng/mL | [7] |

| dTAGV-1 | VHL | 4.43 hours | 18517 hrng/mL | [7] |

Table 3: Pharmacokinetic Properties of dTAG Molecules.

Experimental Protocols

CRISPR/Cas9-Mediated Knock-in of the FKBP12(F36V) Tag

This protocol outlines the general steps for endogenously tagging a protein of interest with FKBP12(F36V) using CRISPR/Cas9-mediated homology-directed repair (HDR).

Materials:

-

Cas9 nuclease expression vector (e.g., pX330)

-

Single guide RNA (sgRNA) expression vector

-

Donor plasmid containing the FKBP12(F36V) sequence flanked by homology arms (~500-800 bp) corresponding to the genomic locus of the POI

-

Cell line of interest

-

Transfection reagent

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for screening

Protocol:

-

sgRNA Design: Design an sgRNA targeting the genomic locus immediately upstream or downstream of the start or stop codon of the POI, depending on N- or C-terminal tagging. Ensure the sgRNA targets a region close to the desired insertion site to maximize HDR efficiency.[9][10][11]

-

Donor Plasmid Construction: Clone the FKBP12(F36V) tag sequence into a donor plasmid. Flank the tag with homology arms that match the genomic sequences upstream and downstream of the Cas9 cut site. It is recommended to introduce silent mutations in the protospacer adjacent motif (PAM) site within the homology arms to prevent re-cutting of the donor plasmid and the edited allele.[10]

-

Transfection: Co-transfect the Cas9/sgRNA expression vector and the donor plasmid into the target cells using a suitable transfection method.

-

Selection and Clonal Isolation: Two to three days post-transfection, select for successfully transfected cells. This can be achieved through antibiotic selection if a resistance marker is included in the donor plasmid or by FACS if a fluorescent reporter is co-expressed. Isolate single cells into 96-well plates to grow clonal populations.

-

Screening and Validation: Screen the resulting clones for successful knock-in by PCR using primers that flank the insertion site. Confirm the in-frame insertion of the FKBP12(F36V) tag by Sanger sequencing. Further validate the expression of the fusion protein by Western blotting using an antibody against the POI or an antibody against a co-inserted epitope tag (e.g., HA-tag).[1]

Western Blot Analysis of Protein Degradation

This protocol describes how to assess the degradation of an FKBP12(F36V)-tagged protein upon treatment with a dTAG molecule.

Materials:

-

Cells expressing the FKBP12(F36V)-POI fusion protein

-

dTAG molecule (e.g., dTAG-13) and DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI or an epitope tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Plate cells at an appropriate density. Treat the cells with a dose-response of the dTAG molecule or a time-course at a fixed concentration. Include a DMSO-treated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

-

SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a membrane.[13][14]

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Typical antibody dilutions range from 1:1000 to 1:5000.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system. Quantify the band intensities to determine the extent of protein degradation.[15]

AlphaScreen Assay for Ternary Complex Formation

This protocol outlines the use of the AlphaScreen (Amplified Luminescent Proximity Homestead Assay) to measure the dTAG molecule-induced formation of the ternary complex between the FKBP12(F36V)-POI and the E3 ligase.

Materials:

-

Purified recombinant GST-tagged FKBP12(F36V)

-

Purified recombinant His-tagged CRBN-DDB1 complex

-

dTAG molecule

-

AlphaScreen Glutathione Donor beads

-

AlphaScreen Ni-NTA Acceptor beads

-

Assay buffer

-

384-well microplate

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the dTAG molecule in the assay buffer. Prepare solutions of the purified proteins and the AlphaScreen beads according to the manufacturer's instructions.

-

Assay Setup: In a 384-well plate, add the GST-FKBP12(F36V), the His-CRBN-DDB1 complex, and the dTAG molecule at various concentrations.

-

Incubation: Incubate the mixture for a defined period (e.g., 1 hour) at room temperature to allow for ternary complex formation.

-

Bead Addition: Add the Glutathione Donor beads and Ni-NTA Acceptor beads to the wells.

-

Signal Detection: Incubate the plate in the dark for 1-2 hours. Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.[1][16][17]

Mandatory Visualizations

Caption: Mechanism of the dTAG system for targeted protein degradation.

Caption: General experimental workflow for utilizing the dTAG system.

Caption: Dissecting the KRAS signaling pathway using the dTAG system.

Conclusion

The dTAG system, centered around the selective recognition of the FKBP12(F36V) tag by specific degrader molecules, offers an unparalleled approach for the acute and reversible depletion of target proteins. This technology provides a robust platform for target validation, mechanistic studies of protein function, and the exploration of therapeutic strategies. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively implement the dTAG system in their own experimental settings.

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]

- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. youtube.com [youtube.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 11. idtdna.com [idtdna.com]

- 12. ptglab.com [ptglab.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. origene.com [origene.com]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. resources.revvity.com [resources.revvity.com]

The dTAG System: A Technical Guide to dTAG-13 and the Cereblon E3 Ligase Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dTAG-13 system, focusing on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase to induce targeted protein degradation. This document details the underlying mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action

The degradation tag (dTAG) technology is a powerful chemical biology tool for rapid and selective degradation of proteins of interest (POIs). The system relies on a heterobifunctional small molecule, dTAG-13, which acts as a molecular glue between a target protein fused with a mutant FKBP12F36V tag and the CRBN E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the polyubiquitination of the POI-FKBP12F36V fusion protein, marking it for degradation by the 26S proteasome.[3][4]

The dTAG-13 molecule itself is composed of three key components: a ligand that selectively binds to the F36V mutant of FKBP12, a linker, and a ligand that recruits the CRBN E3 ligase.[2][5] The specificity of dTAG-13 for the mutant FKBP12F36V over the wild-type (WT) FKBP12 ensures minimal off-target effects on endogenous proteins.[6]

The CRBN E3 ligase complex, part of the Cullin-RING ligase (CRL) family, is comprised of Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), Cereblon (CRBN) as the substrate receptor, and RING-box protein 1 (RBX1).[3][4] Upon dTAG-13-mediated ternary complex formation, the E2 ubiquitin-conjugating enzyme is brought into proximity, facilitating the transfer of ubiquitin to lysine (B10760008) residues on the target protein.

Quantitative Data Summary

The efficacy of the dTAG-13 system has been quantified through various biochemical and cellular assays. The following tables summarize key data points for the binding affinities and degradation efficiencies.

Table 1: Biochemical Binding Affinities of dTAG-13

This table presents the half-maximal inhibitory concentration (IC50) values of dTAG-13 for its binding partners as determined by AlphaScreen ligand-displacement assays.[6] Lower IC50 values indicate stronger binding affinity.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| dTAG-13 | FKBP12F36V | AlphaScreen | 146.80 | [7] |

| dTAG-13 | FKBP12WT | AlphaScreen | > 25,000 | [7] |

| dTAG-13 | CRBN | AlphaScreen | 64.19 | [8] |

Table 2: Cellular Degradation Efficiency of dTAG-13

This table summarizes the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) of dTAG-13 for various FKBP12F36V-tagged proteins in cellular assays.

| Degrader | Target Fusion Protein | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| dTAG-13 | FKBP12F36V-Nluc | 293FT | Dual-Luciferase | ~10-100 | >90 | 24 | [6] |

| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | Immunoblot | <100 | >90 | 4 | [6] |

| dTAG-13 | HiBiT-TargetX | HEK293T | HiBiT Assay | ~100-1000 | ~50 | 4 | [9] |

| dTAG-13 | Luc-FKBP12F36V | MV4;11 | Luciferase Assay | <100 | >90 | 16 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these techniques.

AlphaScreen Ligand-Displacement Assay

This biochemical assay is used to determine the binding affinity of dTAG-13 to CRBN-DDB1 and FKBP12 variants.[6]

Principle: The assay measures the ability of dTAG-13 to displace a biotinylated ligand from its target protein. The target protein is bound to acceptor beads, and the biotinylated ligand is bound to streptavidin-coated donor beads. When in close proximity, the donor beads excite the acceptor beads, generating a luminescent signal. Unlabeled dTAG-13 competes with the biotinylated ligand, reducing the signal in a dose-dependent manner.

Protocol:

-

Reagents:

-

Recombinant His-tagged CRBN-DDB1 or GST-tagged FKBP12F36V/FKBP12WT.

-

Biotinylated thalidomide (B1683933) (for CRBN) or biotinylated SLF (for FKBP12).

-

Streptavidin-coated donor beads and Nickel Chelate or anti-GST acceptor beads.

-

Assay buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.1% BSA.

-

-

Procedure:

-

In a 384-well plate, add 50 nM of the target protein and 125 nM of the biotinylated ligand to the assay buffer.

-

Add serial dilutions of dTAG-13 or DMSO control.

-

Incubate for 30 minutes at room temperature.

-

Add a detection solution containing donor and acceptor beads (20 ng/µL each).

-

Incubate for 1 hour at room temperature in the dark.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Dual-Luciferase Reporter Assay

This cell-based assay is used to quantify the degradation of a target protein in living cells.[6]

Principle: The target protein is fused to a NanoLuciferase (Nluc) reporter, and a Firefly Luciferase (Fluc) is expressed from the same transcript as an internal control. The ratio of Nluc to Fluc luminescence is measured. A decrease in this ratio upon dTAG-13 treatment indicates specific degradation of the fusion protein.

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Transfect cells with a plasmid co-expressing the POI-FKBP12F36V-Nluc fusion and Fluc.

-

-

Treatment:

-

24 hours post-transfection, treat cells with serial dilutions of dTAG-13 or DMSO for the desired time (e.g., 4-24 hours).

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a dual-luciferase lysis buffer.

-

Measure Fluc activity by adding the appropriate substrate and reading luminescence.

-

Measure Nluc activity by adding its specific substrate and reading luminescence.

-

-

Data Analysis:

-

Calculate the Nluc/Fluc ratio for each well.

-

Normalize the ratios to the DMSO control.

-

Determine DC50 and Dmax values from the dose-response curve.

-

Lentiviral Transduction for Fusion Protein Expression

This protocol is for the stable expression of FKBP12F36V-tagged proteins in mammalian cells.[3][9]

Protocol:

-

Cell Seeding:

-

Seed target cells (e.g., HEK293T) in a 24-well plate to be 50-70% confluent at the time of transduction.

-

-

Transduction:

-

Thaw lentiviral particles containing the POI-FKBP12F36V construct on ice.

-

Remove the culture medium from the cells.

-

Add fresh medium containing polybrene (final concentration 8 µg/mL) and the desired amount of lentiviral particles (determined by MOI).

-

Incubate for 18-20 hours.

-

-

Selection and Expansion:

-

Replace the virus-containing medium with fresh medium.

-

After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin).

-

Expand the resistant cells to generate a stable cell line.

-

CRISPR/Cas9-Mediated Knock-in of FKBP12F36V

This method allows for the endogenous tagging of a protein of interest with FKBP12F36V.[6]

Principle: CRISPR/Cas9 is used to create a double-strand break at the desired genomic locus. A donor plasmid containing the FKBP12F36V tag flanked by homology arms to the target site is co-transfected. The cell's homology-directed repair (HDR) pathway incorporates the tag into the genome.

Protocol:

-

Design and Cloning:

-

Design a guide RNA (gRNA) targeting the desired insertion site (e.g., near the start or stop codon of the POI).

-

Clone the gRNA into a Cas9 expression vector.

-

Construct a donor plasmid with the FKBP12F36V tag and homology arms.

-

-

Transfection:

-

Co-transfect the target cells with the Cas9/gRNA plasmid and the donor plasmid.

-

-

Selection and Screening:

-

Select for successfully edited cells (e.g., using a selectable marker on the donor plasmid or by single-cell cloning).

-

Screen clonal populations by PCR and Sanger sequencing to confirm correct integration.

-

Verify protein expression and tagging by Western blot.

-

Western Blot Analysis of Protein Degradation

This is a standard method to visualize and quantify the degradation of the tagged protein.[6]

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells expressing the POI-FKBP12F36V with dTAG-13 at various concentrations and for different time points.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against the POI or the tag (e.g., anti-HA).

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Signaling Pathways and Cellular Consequences

The dTAG system enables the acute depletion of a target protein, allowing for the study of its immediate downstream effects on signaling pathways and cellular phenotypes. For example, degradation of a specific kinase can be used to investigate its role in a particular phosphorylation cascade. Similarly, the rapid removal of a transcription factor allows for the identification of its direct target genes before compensatory mechanisms are activated. The versatility of the dTAG system has been demonstrated for a wide range of targets, including nuclear, cytoplasmic, and chromatin-associated proteins.[6]

Conclusion

The dTAG-13 system, in conjunction with the endogenous CRBN E3 ligase, offers a robust and versatile platform for inducing rapid and selective protein degradation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to implement this technology for target validation and functional genomics studies. The ability to achieve acute and reversible control over protein levels provides a significant advantage over traditional genetic methods, enabling a more precise dissection of complex biological processes.

References

- 1. lipexogen.com [lipexogen.com]

- 2. stemcell.com [stemcell.com]

- 3. origene.com [origene.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. rndsystems.com [rndsystems.com]

- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 8. graylab.stanford.edu [graylab.stanford.edu]

- 9. Lentiviral Transduction Protocol [sigmaaldrich.com]

An In-depth Technical Guide to the dTAG-13 System for Targeted Protein Knockdown

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Limitations of Traditional Genetic Perturbation

The ability to acutely and specifically modulate the abundance of a target protein is critical for dissecting complex biological systems and for validating novel drug targets. Traditional genetic methods like RNA interference (RNAi) and CRISPR/Cas9 gene editing, while powerful, often suffer from limitations such as slow kinetics, irreversibility, potential off-target effects, and challenges in studying essential proteins.[1][2][3]

To address these limitations, the degradation tag (dTAG) system was developed as a chemical biology platform that combines the speed and reversibility of small molecules with the specificity of genetic tagging.[1] This system enables the immediate, selective, and reversible degradation of virtually any intracellular protein of interest (POI).[1][4] The lead molecule, dTAG-13, is a highly optimized, cell-permeable, and in vivo-active heterobifunctional degrader that has become a cornerstone tool for target validation.[1][4] This guide provides a comprehensive overview of the discovery, mechanism, and application of dTAG-13.

The dTAG-13 Mechanism of Action

The dTAG system is a tripartite platform comprising three key components:

-

A Protein of Interest (POI) fused to a small, engineered "degradation tag" - a mutant form of the FKBP12 protein (FKBP12F36V).[5]

-

The dTAG-13 molecule , which acts as a molecular bridge.

-

The endogenous Cereblon (CRBN) E3 ubiquitin ligase complex .[6][7]

dTAG-13 is a heterobifunctional molecule containing a ligand that selectively binds to the FKBP12F36V tag and another ligand (a thalidomide (B1683933) derivative) that recruits the CRBN E3 ligase.[4][7][8] The F36V mutation in FKBP12 creates a "hole" in the binding pocket that is specifically recognized by a "bumped" ligand on dTAG-13, ensuring high selectivity over the endogenous, wild-type FKBP12 protein.[1][8]

Upon introduction into cells, dTAG-13 induces the formation of a ternary complex between the FKBP12F36V-POI and CRBN.[9][10] This proximity forces the E3 ligase to poly-ubiquitinate the POI. The ubiquitin chain acts as a signal for the cell's protein disposal machinery, the 26S proteasome, which then recognizes and degrades the entire fusion protein.[5][7] This process is catalytic, allowing a single dTAG-13 molecule to induce the degradation of multiple POI molecules.[9]

Quantitative Performance of dTAG-13

dTAG-13 exhibits potent, rapid, and selective degradation of FKBP12F36V-tagged proteins across a wide range of cell types and protein targets.

Degradation Potency and Efficacy

The potency (DC50, concentration for 50% degradation) and maximum degradation (Dmax) of dTAG-13 are highly effective for most tagged proteins. Treatment typically leads to profound degradation at sub-micromolar concentrations.

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| FKBP12F36V-Nluc | 293FT | ~1-10 | >95% | 24 | [1] |

| BRD4-FKBP12F36V | MV4;11 | <100 | >90% | 4 | [1] |

| KRASG12V-FKBP12F36V | NIH/3T3 | ~100 | >90% | 4 | [8] |

| ENL-FKBP12F36V | MV4;11 | ~100 | >90% | 1-4 | [8] |

| Luciferase-FKBP12F36V | MV4;11 | ~10 | >90% | 16 | [1] |

Degradation Kinetics

A key advantage of the dTAG system is its speed. Significant protein knockdown is often observed within one hour of treatment, allowing for the study of the immediate consequences of protein loss.

| Target Protein | Cell Line | Time to >80% Degradation | Reference |

| FKBP12F36V-Nluc | 293FT | 1-2 hours | [1] |

| BRD4-FKBP12F36V | MV4;11 | 1 hour | [1] |

| HDAC1, MYC, EZH2, PLK1 | 293FT | 1-2 hours | [1] |

| NELFB-FKBP12F36V | mESCs | 30 minutes | [11] |

Selectivity Profile

dTAG-13 is highly selective for the mutant FKBP12F36V tag over its wild-type counterpart and other endogenous proteins. Proteomics studies have confirmed the precise degradation of the target fusion protein with minimal off-target effects.[1]

| Parameter | Observation | Reference |

| FKBP12WT Binding | IC50 > 25,000 nM | [8] |

| CRBN Binding | IC50 of 64.19 nM | [8] |

| Off-Target Degradation | No significant degradation of BRD2/3 when targeting BRD4; minimal effect on CRBN neosubstrates (e.g., IKZF1). | [1] |

| Transcriptional Effects | Minimal off-target transcriptional changes in parental cells treated with dTAG-13. | [1] |

Experimental Protocols and Workflows

Implementing the dTAG system involves two main stages: generating the FKBP12F36V fusion protein and validating its degradation.

General Experimental Workflow

The workflow for a typical dTAG-13 experiment is a streamlined process from genetic engineering to functional analysis.

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 5. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. graylab.stanford.edu [graylab.stanford.edu]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 11. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC-mediated Degradation Using FKBP12 Ligands

This technical guide provides a comprehensive overview of the principles, methodologies, and key data related to the targeted degradation of FKBP12 using Proteolysis-Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Core Principle of PROTAC-Mediated FKBP12 Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a protein of interest (POI).[1] A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

The mechanism of action involves the PROTAC molecule acting as a molecular bridge, inducing the formation of a ternary complex between FKBP12 and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the surface of FKBP12.[1] The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is subsequently released and can participate in further catalytic cycles of degradation.[2]

A significant application involving FKBP12 in the PROTAC field is the dTAG (degradation tag) system. This system utilizes a mutant form of FKBP12, FKBP12F36V, which is not recognized by endogenous ligands but can be selectively targeted by synthetic ligands.[2] By fusing the FKBP12F36V tag to a protein of interest, researchers can achieve rapid and specific degradation of that protein using a corresponding dTAG PROTAC.[2]

Signaling Pathway Diagram

References

dTAG-13: A Chemical Tool for Targeted Protein Degradation - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dTAG-13, a powerful chemical tool for inducing rapid and selective degradation of target proteins. It is designed to equip researchers with the technical knowledge required to effectively utilize the dTAG system for studying protein function and for therapeutic target validation.

Introduction to the dTAG System

The degradation tag (dTAG) system is a chemical biology platform that enables the immediate, selective, and reversible degradation of a protein of interest (POI).[1][2][3] This technology overcomes some of the limitations associated with traditional genetic perturbation methods, such as the delay between genetic modification and protein depletion and potential off-target effects.[1][2][3] The dTAG system consists of two key components: a genetically encoded FKBP12F36V tag fused to the POI and a heterobifunctional small molecule, dTAG-13.[1][4][5]

dTAG-13 is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to the FKBP12F36V tag and the E3 ubiquitin ligase cereblon (CRBN).[4][6] This induced proximity leads to the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the 26S proteasome.[7][8] A key feature of this system is its high specificity; dTAG-13 selectively targets the mutant FKBP12F36V protein over its wild-type counterpart, minimizing off-target effects.[1]

Mechanism of Action

The dTAG-13-mediated protein degradation pathway is a multi-step process initiated by the administration of the dTAG-13 molecule to cells expressing the FKBP12F36V-tagged protein of interest.

Caption: Mechanism of dTAG-13-mediated protein degradation.

Quantitative Performance of dTAG-13

The efficacy of dTAG-13 is characterized by its high potency, rapid kinetics, and selectivity. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Degradation Potency of dTAG-13

| Cell Line | Target Protein Fusion | dTAG-13 Concentration for Potent Degradation | Reference |

| 293FT | FKBP12F36V-Nluc | As low as 100 nM | [1] |

| MV4;11 | Various FKBP12F36V fusions | As low as 50 nM | [1] |

| Duodenum Organoids | CDK2dTAG | >100 nM for >80% degradation | [9] |

| Duodenum Organoids | CDK5dTAG | >100 nM for >85% degradation | [9] |

Table 2: Kinetics of dTAG-13 Mediated Degradation

| Cell Line | Target Protein Fusion | Time to Pronounced Degradation | Time to Near-Complete Degradation | Reference |

| 293FTWT | FKBP12F36V-Nluc | As early as 1 hour | Not specified | [1] |

| MV4;11 | HDAC1-FKBP12F36V, MYC-FKBP12F36V, FKBP12F36V-EZH2, PLK1-FKBP12F36V | Within 1 hour | Not specified | [1] |

| MV4;11 | FKBP12F36V-KRASG12V | Not specified | 4 to 8 hours | [1] |

| mESCs | NELFB-FKBP12F36V | Within 30 minutes | Not specified | [10] |

| Duodenum Organoids | CDK2dTAG / CDK5dTAG | Maximal degradation within 4 hours | Not specified | [9] |

Table 3: In Vivo Degradation with dTAG-13

| Animal Model | Cell Line | Target Protein Fusion | Observation | Reference |

| Mice | MV4;11 xenograft | luc-FKBP12F36V | Significant signal reduction 4 hours post-administration | [1] |

| Adult Mice | CDK2dTAG knock-in | Endogenous CDK2-dTAG | Rapid and robust protein degradation | [9][11] |

| Adult Mice | CDK5dTAG knock-in | Endogenous CDK5-dTAG | Rapid and robust protein degradation | [9][11] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the dTAG system. Below are protocols for key experimental procedures.

Generation of FKBP12F36V Fusion Protein Expressing Cell Lines

Two primary methods are used to express the FKBP12F36V-tagged protein of interest: lentiviral transduction for exogenous expression and CRISPR/Cas9-mediated knock-in for endogenous tagging.

Lentiviral Transduction Workflow

Caption: Workflow for generating dTAG fusion cell lines via lentivirus.

Protocol for Lentiviral Transduction:

-

Cloning: Subclone the cDNA of the protein of interest (POI) into a lentiviral expression vector containing the FKBP12F36V tag either at the N- or C-terminus. Plasmids for lentiviral expression of FKBP12F36V are available from Addgene.[4][6]

-

Lentivirus Production: Co-transfect the lentiviral vector containing the FKBP12F36V-POI fusion construct along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line such as HEK293T using a suitable transfection reagent.

-

Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection and filter it through a 0.45 µm filter.

-

Transduction: Add the viral supernatant to the target cells in the presence of polybrene (8 µg/mL).

-

Selection: 48 hours post-transduction, select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.

-

Validation: Confirm the expression of the full-length fusion protein by Western blotting using an antibody against the POI or an included epitope tag (e.g., HA).

CRISPR/Cas9-Mediated Knock-in:

For endogenous tagging, a CRISPR/Cas9 approach is used to insert the FKBP12F36V tag at the N- or C-terminus of the target gene. This involves designing a guide RNA (gRNA) to target the desired genomic locus and a donor template containing the FKBP12F36V sequence flanked by homology arms.[1]

In Vitro Protein Degradation Assay

This protocol outlines the steps for treating cells with dTAG-13 and assessing protein degradation.

Protocol:

-

Cell Plating: Seed the FKBP12F36V-POI expressing cells in appropriate culture plates and allow them to adhere overnight.

-

dTAG-13 Preparation: Prepare a stock solution of dTAG-13 in DMSO (e.g., 10 mM).[4] Dilute the stock solution to the desired final concentrations in fresh culture medium.

-

Treatment: Aspirate the old medium from the cells and add the medium containing dTAG-13. Include a DMSO-only control.

-

Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

Western Blot Analysis: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting. Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

-

Densitometry: Quantify the band intensities to determine the extent of protein degradation relative to the DMSO control.

In Vivo Protein Degradation Studies

In vivo studies require careful formulation and administration of dTAG-13.

Protocol for In Vivo Studies in Mice:

-

Animal Model: Utilize appropriate mouse models, such as xenografts of human cell lines expressing the FKBP12F36V-POI or CRISPR-generated knock-in mice.[1][9]

-

dTAG-13 Formulation: The formulation of dTAG-13 for in vivo use is critical and can impact efficacy and toxicity. Various formulations have been explored to maximize degradation while minimizing adverse effects.[9]

-

Administration: Administer dTAG-13 to the mice via an appropriate route (e.g., intraperitoneal injection).

-

Tissue Harvest: At desired time points post-administration, euthanize the mice and harvest tissues of interest.

-

Protein Extraction and Analysis: Prepare protein lysates from the harvested tissues and analyze the levels of the tagged protein by Western blotting or other quantitative methods like mass spectrometry.

Selectivity and Off-Target Effects

A critical aspect of the dTAG system is its selectivity. dTAG-13 is highly selective for the FKBP12F36V mutant protein, with minimal to no degradation of the endogenous wild-type FKBP12.[1] It is also dependent on the presence of CRBN for its activity.[1] While off-target degradation of other proteins (neo-substrates) has not been a significant issue with dTAG-13 in many cell lines, it is recommended to perform unbiased proteomics to confirm selectivity in a new experimental system.[12]

Overcoming Limitations: The Emergence of dTAGV-1

While dTAG-13 is a powerful tool, some proteins have shown resistance to CRBN-mediated degradation. To address this, a second-generation degrader, dTAGV-1, was developed. dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ligase instead of CRBN.[8] This provides an alternative degradation pathway and has been shown to be effective for proteins that are not degraded by dTAG-13.

Caption: dTAG system utilizes CRBN (via dTAG-13) or VHL (via dTAGV-1).

Conclusion

The dTAG-13 system offers a robust and versatile method for acute and selective protein degradation, enabling researchers to dissect complex biological processes with high temporal resolution. Its ease of use, coupled with the availability of alternative E3 ligase-recruiting molecules like dTAGV-1, makes it an invaluable tool in the modern biologist's and drug developer's arsenal (B13267) for target validation and functional genomics. Careful experimental design, including proper controls and validation of fusion protein functionality, is paramount to obtaining reliable and interpretable results.

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 4. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 5. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. blog.addgene.org [blog.addgene.org]

- 12. biorxiv.org [biorxiv.org]

A Deep Dive into the Selectivity of dTAG-13 for FKBP12 F36V

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). At the heart of this system is dTAG-13, a heterobifunctional small molecule designed to selectively target proteins fused with the mutant FKBP12 F36V protein. This guide provides a comprehensive technical overview of the selectivity of dTAG-13, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Principle: The "Bump-and-Hole" Strategy

The remarkable selectivity of dTAG-13 for the F36V mutant of FKBP12 over its wild-type (WT) counterpart is achieved through a "bump-and-hole" approach.[1] The F36V mutation in FKBP12 creates a novel hydrophobic pocket (the "hole") that is not present in the WT protein.[1] dTAG-13 possesses a corresponding bulky chemical moiety (the "bump") that sterically fits into this engineered pocket, leading to a high-affinity interaction.[1] Conversely, this "bump" prevents dTAG-13 from binding effectively to the WT FKBP12, which lacks the accommodating "hole".[1]

Quantitative Analysis of dTAG-13 Selectivity

The selectivity of dTAG-13 has been quantified using biochemical assays, most notably the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) ligand-displacement assay.[2] This assay measures the ability of dTAG-13 to disrupt the interaction between FKBP12 (either WT or F36V) and a biotinylated ligand. The half-maximal inhibitory concentration (IC50) is a measure of the potency of this displacement.

| Target Protein | dTAG-13 IC50 (nM) | Reference |

| FKBP12 F36V | 146.80 | [3][4] |

| Wild-Type FKBP12 | > 25,000 | [3][4] |

As the data clearly indicates, dTAG-13 is highly selective for the FKBP12 F36V mutant, with a potency that is over 170-fold greater than for the wild-type protein. This high degree of selectivity is fundamental to the dTAG system, as it ensures that only the tagged protein of interest is targeted for degradation, minimizing off-target effects.[2][5]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

dTAG-13 is a proteolysis-targeting chimera (PROTAC).[6] It is a heterobifunctional molecule composed of a ligand that binds to FKBP12 F36V and another ligand that recruits an E3 ubiquitin ligase.[7] Specifically, dTAG-13 contains a thalidomide (B1683933) moiety that engages Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[8][9]

By simultaneously binding to the FKBP12 F36V-tagged protein and CRBN, dTAG-13 brings the target protein into close proximity with the E3 ligase machinery.[6] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[10] This process is catalytic, meaning a single molecule of dTAG-13 can induce the degradation of multiple target protein molecules.[10]

Caption: Signaling pathway of dTAG-13 induced protein degradation.

Experimental Protocols

To aid researchers in utilizing the dTAG system, detailed methodologies for key experiments are provided below.

Generation of FKBP12 F36V Knock-in Cell Lines via CRISPR/Cas9

This protocol outlines the generation of a stable cell line endogenously expressing the protein of interest fused to the FKBP12 F36V tag.

Materials:

-

sgRNA expression vector (e.g., pSpCas9(BB)-2A-GFP)

-

Donor plasmid containing the FKBP12 F36V sequence flanked by homology arms for the target gene

-

Cell line of interest

-

Lipofectamine 3000 or other transfection reagent

-

Puromycin (B1679871) or other selection antibiotic

-

FACS buffer (PBS with 2% FBS)

-

Genomic DNA extraction kit

-

PCR reagents

-

Sanger sequencing reagents

Procedure:

-

sgRNA Design and Cloning: Design sgRNAs targeting the desired insertion site (e.g., near the start or stop codon of the POI). Clone the sgRNAs into the expression vector.

-

Donor Plasmid Construction: Amplify homology arms (typically 500-800 bp) flanking the insertion site from genomic DNA. Clone the FKBP12 F36V tag sequence between the homology arms in a donor plasmid. The donor plasmid should also contain a selection marker, such as a puromycin resistance gene.

-

Transfection: Co-transfect the sgRNA expression vector and the donor plasmid into the target cell line using a suitable transfection reagent.

-

Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

-

Single-Cell Cloning: After selection, perform single-cell sorting by fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual clones.

-

Genomic DNA PCR and Sequencing: Once clones have expanded, extract genomic DNA. Perform PCR to amplify the targeted locus and verify the correct insertion of the FKBP12 F36V tag by Sanger sequencing.

-

Western Blot Validation: Confirm the expression of the fusion protein at the expected molecular weight by Western blotting using an antibody against the POI or the FKBP12 tag.

Caption: Experimental workflow for generating FKBP12 F36V knock-in cell lines.

Cellular Degradation Assay using NanoLuciferase (Nano-Glo®)

This assay provides a quantitative measure of target protein degradation in living cells.

Materials:

-

FKBP12 F36V-Nluc fusion cell line (or a cell line expressing the POI fused to FKBP12 F36V and a separate NanoLuciferase reporter)

-

dTAG-13

-

DMSO (vehicle control)

-

White, opaque 96-well plates

-

Nano-Glo® Luciferase Assay Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Compound Treatment: The following day, treat the cells with a serial dilution of dTAG-13. Include a DMSO-only control.

-

Incubation: Incubate the plate for the desired time period (e.g., 1, 2, 4, 8, 24 hours).

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate and the Nano-Glo® reagent to room temperature.

-

Add the Nano-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for 3-5 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of the dTAG-13 treated wells to the DMSO control wells.

-

Plot the normalized luminescence as a function of dTAG-13 concentration to determine the DC50 (concentration at which 50% degradation is observed).

-

Immunoblotting for Visualizing Protein Degradation

Western blotting provides a qualitative and semi-quantitative assessment of protein degradation.

Materials:

-

FKBP12 F36V fusion cell line

-

dTAG-13

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (against the POI and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with dTAG-13 or DMSO for the desired time. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

Conclusion

dTAG-13 stands out as a highly selective and potent tool for targeted protein degradation. Its exquisite selectivity for the FKBP12 F36V mutant, underpinned by the elegant "bump-and-hole" strategy, allows for precise and rapid depletion of a protein of interest with minimal off-target effects. The experimental protocols detailed in this guide provide a solid foundation for researchers to effectively implement the dTAG system in their own studies, paving the way for deeper insights into protein function and novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graylab.stanford.edu [graylab.stanford.edu]

- 4. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. blog.addgene.org [blog.addgene.org]

- 6. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. rndsystems.com [rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

The Architectural Blueprint of Induced Proximity: A Technical Guide to the dTAG-13 Ternary Complex

For Immediate Release

Boston, MA – December 7, 2025 – In the rapidly evolving landscape of targeted protein degradation, the dTAG system has emerged as a powerful tool for achieving rapid, selective, and reversible knockdown of target proteins. At the heart of this technology lies the formation of a ternary complex orchestrated by the heterobifunctional degrader, dTAG-13. This technical guide provides an in-depth exploration of the structural underpinnings of the dTAG-13-induced ternary complex, offering valuable insights for researchers, scientists, and drug development professionals.

The dTAG-13 molecule acts as a molecular matchmaker, bridging the mutant FKBP12F36V protein with the E3 ubiquitin ligase cereblon (CRBN). This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the FKBP12F36V-tagged protein of interest. While a high-resolution experimental structure of the complete FKBP12F36V-dTAG-13-CRBN ternary complex has yet to be deposited in the Protein Data Bank, extensive biochemical and cellular studies have illuminated the key principles governing its formation and function.

The dTAG-13 Signaling Pathway: A Cascade of Induced Proximity

The mechanism of dTAG-13-mediated protein degradation is a sequential process initiated by the binding of dTAG-13 to its two target proteins. This leads to the formation of a transient ternary complex, which is the catalytic hub for the subsequent ubiquitination and degradation cascade.

An In-Depth Technical Guide to the Kinetics of dTAG-13 Induced Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to rapidly and selectively control protein levels is a cornerstone of modern biological research and a critical component of target validation in drug discovery. The degradation TAG (dTAG) system has emerged as a powerful chemical biology tool that enables the immediate and specific removal of a protein of interest (POI) from a cellular or in vivo environment. At the heart of this system is dTAG-13, a heterobifunctional small molecule that potently and selectively induces the degradation of proteins tagged with the mutant FKBP12F36V protein.

This technical guide provides a comprehensive overview of the kinetics of dTAG-13-induced protein degradation. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary to effectively utilize the dTAG system in their work. We will delve into the mechanism of action, present quantitative kinetic data for the degradation of various proteins, and provide detailed experimental methodologies for key applications.

The dTAG-13 Mechanism of Action

The dTAG-13 molecule is a proteolysis-targeting chimera (PROTAC) that hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate a specific target protein. The process is initiated by the simultaneous binding of dTAG-13 to two key proteins:

-

The FKBP12F36V-tagged Protein of Interest (POI): The POI is genetically engineered to be fused with the F36V mutant of the FKBP12 protein. This single amino acid substitution creates a "bump" in the protein's binding pocket, which is specifically recognized by a "compensated" ligand on the dTAG-13 molecule. This ensures high selectivity for the tagged protein over the wild-type FKBP12 protein.

-

Cereblon (CRBN): CRBN is a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. dTAG-13 contains a ligand that binds to CRBN, effectively recruiting the entire E3 ligase machinery.

The formation of this ternary complex (POI-FKBP12F36V – dTAG-13 – CRL4CRBN) brings the POI into close proximity with the E3 ligase. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. This process is catalytic, meaning a single dTAG-13 molecule can induce the degradation of multiple POI molecules.[1]

Figure 1: Mechanism of dTAG-13 induced protein degradation.

Quantitative Kinetics of dTAG-13 Mediated Degradation

The kinetics of dTAG-13 induced protein degradation are characterized by their rapidity and potency. The efficiency of degradation can be influenced by several factors, including the specific protein target, its subcellular localization, expression level, and the cell type. Key parameters used to quantify degradation kinetics include:

-

DC50: The concentration of dTAG-13 required to degrade 50% of the target protein at a specific time point.

-

Dmax: The maximum percentage of protein degradation achieved at a given concentration of dTAG-13.

-

t1/2: The time required to degrade 50% of the target protein at a saturating concentration of dTAG-13.

The following tables summarize the kinetic parameters for the degradation of various FKBP12F36V-tagged proteins by dTAG-13, compiled from multiple studies.

Table 1: Degradation Kinetics of Various Proteins Induced by dTAG-13

| Target Protein | Cell Line | dTAG-13 Conc. | Time for Significant Degradation | Observations | Reference |

| FKBP12F36V-Nluc | 293FT | 100 nM | ~1 hour | Rapid degradation observed. | [1] |

| BRD4-FKBP12F36V | MV4;11 | 500 nM | ~1 hour | Rapid degradation with no effect on endogenous FKBP12. | [1] |